3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole
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Overview
Description
3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is a synthetic organic compound that belongs to the class of naphthoimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 4-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the naphthoimidazole ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification methods, and automation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthoimidazole ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazole: Lacks the chloroethyl group.
3-(2-Bromoethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole: Contains a bromoethyl group instead of a chloroethyl group.
Uniqueness
3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is unique due to the presence of the chloroethyl group, which can influence its reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
81288-64-4 |
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Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-(4-methoxyphenyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C20H17ClN2O/c1-24-16-9-6-15(7-10-16)20-22-19-17-5-3-2-4-14(17)8-11-18(19)23(20)13-12-21/h2-11H,12-13H2,1H3 |
InChI Key |
GGYSQEKOQPGWHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2CCCl)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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